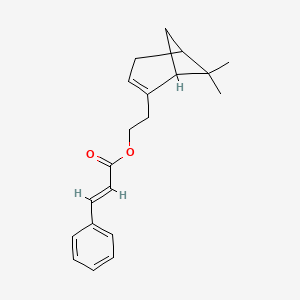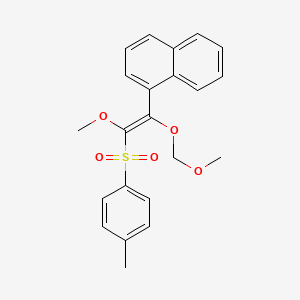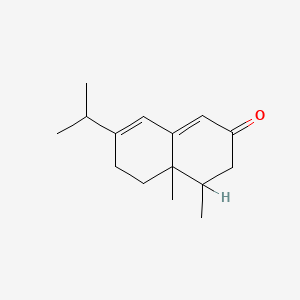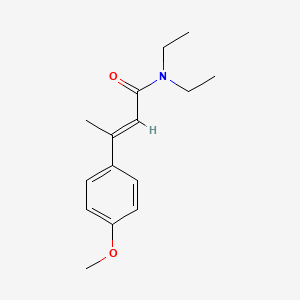
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is a heterocyclic organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is known for its unique structure, which includes a methyl ester group and an amino group attached to a phenyl ring. It is used primarily in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate typically involves the reaction of 4-aminophenylpropionic acid with 2-methylallyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: Although not widely used industrially, it serves as a model compound in various experimental setups.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminophenyl)propionate: Similar structure but lacks the 2-methylallyl group.
Ethyl 2-(4-((2-methylallyl)amino)phenyl)propionate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(4-((2-methylpropyl)amino)phenyl)propionate: Similar structure but with a 2-methylpropyl group instead of a 2-methylallyl group.
Uniqueness
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54362-72-0 |
|---|---|
Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylprop-2-enylamino)phenyl]propanoate |
InChI |
InChI=1S/C14H19NO2/c1-10(2)9-15-13-7-5-12(6-8-13)11(3)14(16)17-4/h5-8,11,15H,1,9H2,2-4H3 |
InChI Key |
ZYZOATXKGVZVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NCC(=C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


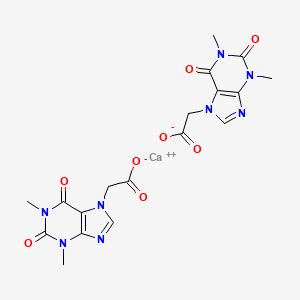
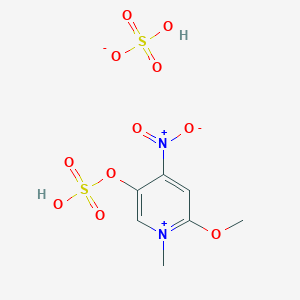
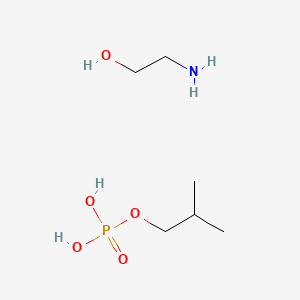
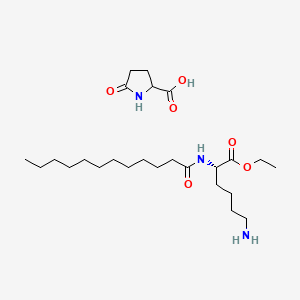
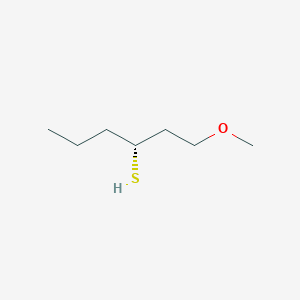

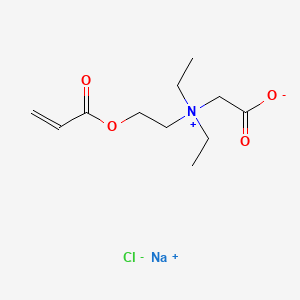
![3-[(2S)-5,5-dimethyl-3-octadecyl-1,3-thiazolidin-2-yl]-4-hydroxybenzenesulfonic acid](/img/structure/B12686862.png)
